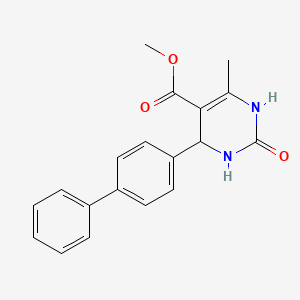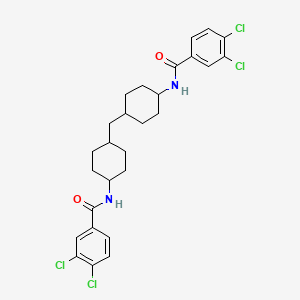
hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is a chemical compound used in scientific research for its unique properties. It is a derivative of aziridine, a heterocyclic organic compound that contains a ring of three atoms, including one nitrogen atom and two carbon atoms. Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is synthesized through a specific method and has a mechanism of action that makes it useful in various scientific applications.
Mécanisme D'action
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is an aziridine derivative that contains a reactive aziridine ring. The aziridine ring is highly reactive and can undergo various chemical reactions, including nucleophilic addition, ring-opening reactions, and crosslinking reactions. The reactive nature of the aziridine ring makes hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate useful in various scientific applications.
Biochemical and Physiological Effects:
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is not mutagenic or carcinogenic and does not cause significant skin irritation or sensitization.
Avantages Et Limitations Des Expériences En Laboratoire
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has several advantages for lab experiments, including:
1. It is a versatile reagent that can be used in various chemical reactions.
2. It is relatively non-toxic and has low acute toxicity.
3. It is stable and can be stored for long periods without degradation.
However, hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also has some limitations, including:
1. It is a reactive compound that requires careful handling and storage.
2. It is not readily available commercially and may require synthesis in the lab.
Orientations Futures
There are several future directions for the use of hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate in scientific research, including:
1. Development of new synthetic methods for the compound.
2. Investigation of its potential as a crosslinking agent for biomaterials.
3. Investigation of its potential as a building block for the synthesis of new drugs and biologically active molecules.
4. Investigation of its potential as a stabilizer for emulsions and suspensions.
Conclusion:
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is a unique chemical compound that has various applications in scientific research. It is synthesized through a specific method and has a mechanism of action that makes it useful in various chemical reactions. While its biochemical and physiological effects are not extensively studied, it is relatively non-toxic and has low acute toxicity. Its versatility and stability make it a useful reagent in lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is synthesized through the reaction of hexylamine with glycidol. The reaction is carried out in the presence of a catalyst, typically a strong acid such as hydrochloric acid. The resulting product is then purified through distillation or chromatography to obtain the pure compound.
Applications De Recherche Scientifique
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been used in various scientific research applications, including:
1. As a crosslinking agent in the synthesis of polymer materials.
2. As a stabilizer for emulsions and suspensions.
3. As a reagent in the synthesis of chiral compounds.
4. As a building block for the synthesis of biologically active molecules.
Propriétés
IUPAC Name |
hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)10-9-12(10)6-7-13/h10,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIARPCVETSDHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)
![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)

![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)

![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)